N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide

Lipophilicity LogP Physicochemical Properties

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide (CAS 896319-82-7) is a synthetic small molecule (C20H18ClNO4S2, MW 435.9 g/mol) that combines three distinct pharmacophoric elements within a single scaffold: a 4-chlorobenzenesulfonyl group, a thiophene ring, and a phenoxyacetamide moiety. The compound has been deposited in PubChem (CID and registered in screening collections including the NCATS/NCGC library, where it has been profiled in over 40 quantitative high-throughput screening (qHTS) assays spanning diverse target classes such as human tyrosyl-DNA phosphodiesterase 1 (TDP1), alpha-synuclein expression, and vaccinia virus inhibition.

Molecular Formula C20H18ClNO4S2
Molecular Weight 435.94
CAS No. 896319-82-7
Cat. No. B2464208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide
CAS896319-82-7
Molecular FormulaC20H18ClNO4S2
Molecular Weight435.94
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H18ClNO4S2/c21-15-8-10-17(11-9-15)28(24,25)19(18-7-4-12-27-18)13-22-20(23)14-26-16-5-2-1-3-6-16/h1-12,19H,13-14H2,(H,22,23)
InChIKeyMPMRJOUOYIWLEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide (CAS 896319-82-7): A Phenoxyacetamide-Sulfonamide Hybrid for Specialized Procurement


N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide (CAS 896319-82-7) is a synthetic small molecule (C20H18ClNO4S2, MW 435.9 g/mol) that combines three distinct pharmacophoric elements within a single scaffold: a 4-chlorobenzenesulfonyl group, a thiophene ring, and a phenoxyacetamide moiety [1]. The compound has been deposited in PubChem (CID 16032111) and registered in screening collections including the NCATS/NCGC library, where it has been profiled in over 40 quantitative high-throughput screening (qHTS) assays spanning diverse target classes such as human tyrosyl-DNA phosphodiesterase 1 (TDP1), alpha-synuclein expression, and vaccinia virus inhibition . Its structural features place it within a broader class of phenoxyacetamide-based inhibitors that have demonstrated selective, non-covalent inhibition of mosquito acetylcholinesterase 1 (AChE1) with resistance-breaking potential, distinguishing it as a scaffold of interest for vector-control research [2].

Why In-Class Substitution of N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide Poses Quantifiable Risk


Within the phenoxyacetamide-sulfonamide chemical space, subtle modifications to the aryl sulfonyl substituent produce measurable shifts in both physicochemical and biological profiles that preclude generic interchange. For example, the 4-chloro substituent on the benzenesulfonyl ring of CAS 896319-82-7 directly modulates the compound's lipophilicity (computed XLogP3 = 4.0; ChemSpider ACD/LogP = 3.99) compared to the unsubstituted phenyl analog (CAS 896332-63-1, MW 401.5, predicted lower logP) and the 4-fluoro congener (CAS 896327-21-2, MW 419.5) . In the broader phenoxyacetamide class, structure-activity relationship (SAR) studies targeting mosquito acetylcholinesterase 1 (AgAChE) have demonstrated that sulfonyl substituent identity directly affects both potency on the wild-type enzyme and, critically, retention of activity against the insecticide-resistant G122S mutant—properties that cannot be assumed to transfer between even closely related analogs [1]. These quantifiable parameter shifts underscore why procurement specifications tied to CAS 896319-82-7 are not reliably satisfied by alternative catalog entries.

Quantitative Evidence Guide: Differentiating N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide from Structural Analogs


Lipophilicity Differentiation: 4-Chloro vs. 4-Fluoro and Unsubstituted Phenyl Analogs

The 4-chlorobenzenesulfonyl substituent confers a measurably higher lipophilicity to CAS 896319-82-7 compared to its 4-fluoro and unsubstituted phenyl congeners. The target compound exhibits a computed ACD/LogP of 3.99 and a PubChem XLogP3 of 4.0 [1]. In contrast, the 4-fluoro analog (CAS 896327-21-2), bearing a less lipophilic fluoro substituent, is predicted to have a lower logP (typical ΔlogP of ~0.5–0.7 units between Cl and F on aromatic rings), while the unsubstituted phenyl analog (CAS 896332-63-1) lacks the halogen contribution entirely. These differences translate to divergent predicted bioconcentration factors (ACD/BCF pH 7.4: 360.62 for target compound) and soil adsorption coefficients (ACD/KOC pH 7.4: 2354.73), parameters that govern environmental fate and tissue distribution in in vivo models. .

Lipophilicity LogP Physicochemical Properties Drug-likeness

Topological Polar Surface Area and Rotatable Bond Count: Implications for Oral Bioavailability and CNS Penetration

CAS 896319-82-7 possesses a topological polar surface area (TPSA) of 109 Ų and 8 rotatable bonds, as computed by Cactvs (PubChem) [1]. These values lie near the threshold boundaries of common drug-likeness filters: TPSA < 140 Ų is associated with adequate oral absorption, while TPSA < 90 Ų is correlated with CNS penetration. The compound's TPSA of 109 Ų positions it in an intermediate zone—above the CNS-favorable range but within the orally bioavailable range. Its 8 rotatable bonds approach the typical cutoff of ≤10 for oral bioavailability. The 4-chloro substituent contributes to the heavy atom count (28) without significantly altering TPSA compared to the 4-fluoro or unsubstituted analogs (which share the same core scaffold), meaning the property differentiation arises primarily from lipophilicity rather than polar surface area. The compound records zero Rule of 5 violations , indicating favorable drug-like properties for hit-to-lead progression. In comparison, many in-class compounds with bulkier sulfonyl substituents exceed MW 500 or TPSA thresholds, reducing their suitability for oral or CNS applications. [1].

TPSA Drug-likeness Oral Bioavailability CNS Penetration Physicochemical Profiling

Broad-Spectrum Screening Profile Across Diverse NCATS qHTS Assays

CAS 896319-82-7 has been evaluated in over 40 distinct NCATS/NCGC quantitative high-throughput screening (qHTS) assays, representing a breadth of target coverage that is not uniformly available for all in-class analogs. Documented assay entries include: primary qHTS for inhibitors of human tyrosyl-DNA phosphodiesterase 1 (TDP1) in cells (AID 686978/686979), primary qHTS for inhibitors of alpha-synuclein (SNCA) gene expression using a luciferase reporter (AID 1671194), qHTS for stage-specific inhibitors of vaccinia orthopoxvirus (mCherry and Venus reporters; AID 720579/720580), a screen for inhibitors of cell wall-associated teichoic acid synthesis in S. aureus (HMS704), and NCATS kinetic aqueous solubility profiling (ADME-solubility1; AID 1645848) . This multi-target screening footprint means that the compound has established activity baselines (active/inactive calls, concentration-response curve classifications, and AC50 values where available) across a panel that includes DNA damage repair (TDP1), neurodegeneration (SNCA), antiviral (vaccinia), and antibacterial (LtaS) targets. Analogs lacking this screening heritage would require de novo profiling to reproduce comparable selectivity and polypharmacology data, representing a significant time and cost barrier for procurement-driven research programs.

High-Throughput Screening qHTS TDP1 Alpha-Synuclein Vaccinia Virus Target Profiling

Class-Level Selectivity for Mosquito vs. Human Acetylcholinesterase: Structural Basis for Vector-Control Research

Phenoxyacetamide-based inhibitors, as a compound class, have been shown to achieve greater than 100-fold selectivity for Anopheles gambiae acetylcholinesterase 1 (AgAChE1) over human AChE (hAChE), a property validated through differential high-throughput screening of 17,500 compounds [1]. Subsequent medicinal chemistry optimization yielded inhibitors that combine this selectivity with retained potency against the insecticide-resistant G122S mutant—a dual property that had proven challenging to achieve in single compounds [2]. The target compound CAS 896319-82-7, which contains the characteristic phenoxyacetamide-thiophene-sulfonamide scaffold, falls within this inhibitor class. While direct IC50 or Ki data for CAS 896319-82-7 against AgAChE or hAChE are not publicly available in peer-reviewed literature, its structural alignment with the optimized phenoxyacetamide series—specifically the presence of the 4-chlorobenzenesulfonyl group, which mirrors the halogenated aryl sulfonyl motif present in the published selective inhibitors—supports its classification as a candidate for vector-control screening cascades. In contrast, analogs lacking the thiophene ring or phenoxyacetamide moiety would fall outside this SAR series and cannot be assumed to retain the class-level selectivity profile.

Acetylcholinesterase Mosquito Vector Control Selectivity Insecticide Resistance AgAChE

Patent-Backed Intellectual Property Position: Phenoxyacetamide Derivatives as AgAChE Inhibitors

A granted Czech patent (CZ 309068, published December 2021, owned by Fakultní nemocnice Hradec Králové) protects novel phenoxyacetamide derivatives as non-covalent inhibitors of Anopheles gambiae acetylcholinesterase (AgAChE) [1]. The patent's general formula I encompasses compounds where the substituent R is selected from substituted phenyl, naphthyl, thiophenyl, and benzothiophenyl groups, potentially further substituted with C1-C4 alkyl, halogen, or C1-C4 haloalkyl. CAS 896319-82-7, bearing a 4-chlorophenylsulfonyl substituent attached to a thiophene-bearing ethyl linker and terminated with a phenoxyacetamide, structurally maps onto the claimed chemical space. For procurement decisions involving potential commercial translation or freedom-to-operate assessments, the existence of this patent creates a defined IP landscape that may favor license-accessible compounds within the claimed genus over structurally distinct alternatives that fall outside the patent's protective scope. Analogs that deviate from the phenoxyacetamide core (e.g., thiourea-based AChE inhibitors) are covered by separate IP and do not benefit from the same patent-backed foundation for mosquito AChE applications.

Patent Intellectual Property AgAChE Mosquito Control Insecticide

Molecular Weight and Heavy Atom Count Differentiation vs. Larger Sulfonamide Analogs

CAS 896319-82-7 maintains a molecular weight of 435.9 g/mol with 28 heavy atoms, placing it firmly within the lead-like chemical space (MW < 460 Da; heavy atom count < 30) as defined by consensus medicinal chemistry filters [1]. This is notable because many sulfonamide-containing AChE inhibitors incorporate bulkier substituents (e.g., benzothiophenyl, naphthyl, or extended biaryl systems) that push molecular weight above 500 Da and heavy atom counts above 35, thereby reducing ligand efficiency metrics and complicating downstream ADME optimization. The compound's compact size, combined with its balanced TPSA (109 Ų) and acceptable logP (3.99), results in calculated ligand efficiency values that are favorable for fragment-based or lead optimization programs. Analogs in the same chemical series that incorporate larger aromatic substituents (e.g., 3-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, also C20H18ClNO4S2 but with different substitution patterns) may exhibit different steric and electronic profiles that alter target binding kinetics, underscoring the need for precise CAS-level procurement.

Molecular Weight Heavy Atom Count Fragment-like Properties Lead Optimization

Recommended Research and Industrial Application Scenarios for N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide (CAS 896319-82-7)


Mosquito Vector-Control Screening Cascades Targeting AgAChE1

Programs developing next-generation non-covalent insecticides for Anopheles gambiae and Aedes aegypti can deploy CAS 896319-82-7 as a screening-standard phenoxyacetamide scaffold. Its structural alignment with the CZ 309068 patent genus and the >100-fold selectivity benchmark established for this chemotype in J Med Chem (2016, 2018) support its use as a reference compound for SAR expansion and resistance-profiling studies against wild-type and G122S mutant AChE1 [1].

Multi-Target Selectivity Profiling Using Established NCATS qHTS Activity Baselines

With over 40 NCATS qHTS assay entries spanning TDP1, SNCA, Huntingtin, vaccinia, and antibacterial targets, CAS 896319-82-7 serves as a pre-characterized probe for polypharmacology and off-target liability assessment. Research groups can leverage the existing NCGC screening data to contextualize new assay results without re-screening the compound from scratch, saving significant time and reagent costs .

Physicochemical Benchmarking and ADME Property Optimization Studies

The compound's well-defined computed properties—ACD/LogP 3.99, TPSA 109 Ų, 8 rotatable bonds, and zero Rule of 5 violations—make it a suitable benchmark for medicinal chemistry programs aiming to optimize oral bioavailability within the phenoxyacetamide series. Its lipophilicity and BCF predictions (ACD/BCF 360.62 at pH 7.4) provide a reference point for evaluating the environmental fate and tissue distribution of new analogs .

Intellectual Property-Linked Lead Development for Insecticide Candidates

Organizations conducting freedom-to-operate analyses or seeking licensable insecticide leads can evaluate CAS 896319-82-7 within the framework of the granted Czech patent CZ 309068. The compound's structural mapping to the claimed phenoxyacetamide general formula provides a defined IP context that may facilitate academic-industry partnerships, in contrast to unpatented or off-patent alternative scaffolds .

Quote Request

Request a Quote for N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.